Home > Products > Screening Compounds P105359 > Eflornithine Hydrochloride
Eflornithine Hydrochloride - 96020-91-6

Eflornithine Hydrochloride

Catalog Number: EVT-267194
CAS Number: 96020-91-6
Molecular Formula: C6H15ClF2N2O3
Molecular Weight: 236.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eflornithine hydrochloride, also known as α-difluoromethylornithine (DFMO), is a synthetic polyamine analogue. [] It acts as a specific, enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC). [, ] EFN plays a significant role in scientific research, particularly in the fields of parasitology, oncology, and dermatology, due to its ability to inhibit polyamine biosynthesis. []

Molecular Structure Analysis

EFN, in its hydrochloride form, exists as a hydrate. [, ] FTIR analysis of EFN and its metal complexes suggests that EFN coordinates as a bidentate ligand through its carboxylate oxygen and an amino nitrogen. [, , ] Studies using various spectroscopic techniques indicate an octahedral geometry for the synthesized metal complexes. [, , ]

Source and Classification

Eflornithine hydrochloride is a synthetic derivative of ornithine, an amino acid found naturally in the body. The compound's primary classification falls under antiprotozoal agents, particularly effective against Trypanosoma parasites. Its mechanism involves inhibiting cell growth by interfering with polyamine metabolism, which is essential for cellular functions in these parasites.

Synthesis Analysis

The synthesis of Eflornithine hydrochloride involves several steps, primarily utilizing organic synthesis techniques. One notable method includes the following:

  1. Starting Materials: The synthesis begins with L-ornithine hydrochloride, which undergoes various chemical modifications.
  2. Reagents: Key reagents include acetyl chloride and p-chlorobenzaldehyde, among others.
  3. Process:
    • L-ornithine hydrochloride is reacted with acetyl chloride to form an intermediate.
    • This intermediate undergoes further reactions involving difluorochloromethane gas under controlled conditions to yield Eflornithine methyl ester.
    • Hydrolysis of the methyl ester with hydrochloric acid produces Eflornithine hydrochloride monohydrate, which is then purified through crystallization techniques .

The synthesis can be optimized using continuous flow processes, achieving high yields and reduced reaction times compared to traditional batch methods .

Chemical Reactions Analysis

Eflornithine hydrochloride participates in various chemical reactions, primarily focusing on its role as an inhibitor of ornithine decarboxylase. Key reactions include:

  1. Inhibition Reaction: Eflornithine binds irreversibly to the active site of ornithine decarboxylase, preventing the conversion of ornithine to putrescine, a precursor for polyamines.
  2. Hydrolysis: The methyl ester form undergoes hydrolysis to yield the active drug form.
  3. Metal Complex Formation: Eflornithine can form complexes with transition metals, which may enhance its therapeutic properties .

These reactions are critical for understanding the compound's pharmacological profile and potential applications.

Mechanism of Action

The mechanism of action of Eflornithine hydrochloride revolves around its role as a potent inhibitor of ornithine decarboxylase:

  1. Binding: Eflornithine binds covalently to the enzyme's active site.
  2. Enzyme Inhibition: This binding prevents substrate access and subsequent enzyme activity, leading to decreased levels of polyamines such as putrescine and spermidine.
  3. Cellular Effects: The inhibition disrupts cellular growth and proliferation in Trypanosoma species, ultimately leading to cell death.

Studies have shown that this mechanism effectively reduces parasite load in infected individuals .

Physical and Chemical Properties Analysis

Eflornithine hydrochloride exhibits several important physical and chemical properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and ethanol; poorly soluble in organic solvents.
  • Melting Point: Approximately 223–225 °C, indicating stability at physiological temperatures.
  • pH Range: Typically neutral to slightly acidic in aqueous solutions.

These properties are essential for formulation development and understanding its behavior in biological systems.

Applications

Eflornithine hydrochloride has several significant applications:

  1. Medical Use: Primarily used for treating African sleeping sickness caused by Trypanosoma brucei gambiense. It is administered intravenously under medical supervision due to potential side effects.
  2. Research Applications: Investigated for its potential use in cancer therapy due to its effects on polyamine metabolism.
  3. Formulation Development: Used in developing drug delivery systems such as electrospun nanofibers for sustained release applications .
Introduction to Eflornithine Hydrochloride

Historical Development and Regulatory Milestones

Eflornithine's development originated in the 1970s as an investigational antitumor agent, though its initial oncology applications proved clinically unsatisfactory [5] [9]. A transformative observation emerged during its use for African trypanosomiasis (sleeping sickness), where hair loss was serendipitously noted as an adverse effect [4] [5]. This incidental finding redirected its development toward dermatology, culminating in the 2000 FDA approval of the topical formulation (Vaniqa®) for facial hirsutism [4] [6].

The compound achieved landmark status in global health when the World Health Organization incorporated it into the Essential Medicines List for stage II Trypanosoma brucei gambiense infection [1]. A significant therapeutic advancement occurred with the 2009 endorsement of nifurtimox-eflornithine combination therapy (NECT), which reduced treatment duration from 14 to 7 days while maintaining efficacy [1]. The most recent regulatory milestone arrived in December 2023, when the FDA approved the oral formulation (Iwilfin®) as maintenance therapy for high-risk neuroblastoma, marking its formal transition to oncology [6] [8]. This approval was predicated on a comparative analysis demonstrating 52% reduction in relapse risk and 68% reduction in mortality risk versus historical controls [8].

Table 1: Key Regulatory Milestones for Eflornithine Hydrochloride

YearDevelopment MilestoneTherapeutic AreaRegulatory Body
1990Initial approval (Ornidyl®)African trypanosomiasisFDA [1] [6]
2000Topical formulation approval (Vaniqa®)Facial hirsutismFDA [4] [6]
2001European approvalDermatologyEMA [9]
2009WHO NECT protocol adoptionTropical medicineWorld Health Organization [1]
2016Orphan designation for gliomaOncologyEMA [9]
2023Oral approval (Iwilfin®)NeuroblastomaFDA [6] [8]

Chemical Classification and Structural Significance

Eflornithine hydrochloride (C₆H₁₅ClF₂N₂O₃; CID 441361) belongs to the chemical class of halogenated amino acid analogs [3]. Its molecular architecture features a pentanoic acid backbone with two critical functional modifications: a diamino configuration at positions 2 and 5, and a difluoromethyl group at the alpha carbon [1] [9]. The hydrochloride salt form enhances aqueous solubility, facilitating both intravenous and oral administration in modern formulations [8].

The structural ingenuity resides in the difluoromethyl moiety, which functions as a "suicide inhibitor" through three mechanistic steps: (1) PLP-dependent decarboxylation analogous to natural substrate ornithine; (2) fluoride ion dissociation creating an electrophilic intermediate; (3) covalent bonding to cysteine-360 in the enzyme's active site [1]. This irreversible inhibition differentiates eflornithine from competitive enzyme inhibitors, providing prolonged pharmacodynamic effects despite relatively short plasma half-life (3.5-8 hours) [2] [9]. X-ray crystallographic studies confirm that the difluoromethyl group sterically impedes ornithine access while the protonated amino groups form ionic interactions with aspartate residues, effectively freezing the enzyme in an inactive conformation [1].

Table 2: Physicochemical Properties of Eflornithine Hydrochloride

PropertyValueSignificance
Molecular formulaC₆H₁₂F₂N₂O₂ (free base)Halogenated amino acid backbone [1]
Molecular weight182.17 g/mol (free base)Low molecular weight for tissue penetration [9]
Hydrogen bond donors3Facilitates target binding [9]
Hydrogen bond acceptors4Enhances solubility [9]
Topological polar surface area89.34 ŲModerate membrane permeability [9]
XLogP-2.71High hydrophilicity [9]
Rotatable bonds5Conformational flexibility [9]

Dual Therapeutic Applications: Antineoplastic and Dermatological

Antineoplastic Mechanisms

In oncology, eflornithine exerts cytostatic effects through orchestrated polyamine depletion. Its primary target, ornithine decarboxylase (ODC), serves as the rate-limiting enzyme in polyamine biosynthesis and is transcriptionally activated by the MYCN oncogene in neuroblastoma [2] [8]. By irreversibly inhibiting ODC, eflornithine suppresses downstream spermidine and spermine production, disrupting multiple oncogenic processes:

  • Metabolic reprogramming: Normalizes dysregulated LIN28/Let-7 pathway, reducing MYCN amplification-driven tumorigenesis [2]
  • Senescence induction: Promotes irreversible cell cycle arrest in MYCN-amplified neuroblastoma cell lines at IC₅₀ values of 10-50μM [8]
  • Tumor initiation blockade: Prevents malignant transformation in xenograft models, with 84% 4-year event-free survival versus 73% in controls [8]

The clinical efficacy in neuroblastoma maintenance therapy (Iwilfin®) was established through a matched-control analysis (n=360) demonstrating significantly prolonged event-free survival (HR 0.43-0.59) and overall survival (HR 0.29-0.45) versus historical controls [8]. The drug shows particular utility against tumors with ODC hyperactivity, including those with MYCN amplification present in approximately 44% of high-risk neuroblastoma cases [8].

Dermatological Applications

Topical eflornithine (Vaniqa®) addresses facial hirsutism through selective perturbation of follicular kinetics. The 13.9% cream formulation achieves minimal systemic absorption (<1%) while sustaining cutaneous enzyme inhibition [4] [5]. Its mechanism involves:

  • Anagen phase modulation: Shortens the growth phase duration via reduced putrescine synthesis, delaying transition to terminal hair [4] [5]
  • Follicular matrix suppression: Decreases proliferation of keratinocytes in hair bulbs, yielding finer, less pigmented hair shafts [4]
  • Clinical efficacy: 81% of women demonstrate measurable improvement after 6 months, with visible reductions in hair density and coarseness within 8 weeks [1] [4]

Unlike ablative methods, eflornithine functions as a biological response modifier rather than a destructive agent. It demonstrates synergistic effects with physical hair removal techniques, reducing treatment frequency by approximately 30% [4]. Its application extends to laser-resistant vellus hairs, where it impairs regrowth by prolonging telogen phase [5]. However, cessation prompts return to baseline hirsutism within 8 weeks, confirming its cytostatic rather than curative mechanism [1] [4].

Table 3: Comparative Therapeutic Targeting of Eflornithine Hydrochloride

ParameterAntineoplastic ApplicationDermatological Application
Primary targetOrnithine decarboxylase in tumor cellsOrnithine decarboxylase in hair follicle keratinocytes
Biological effectTumor senescence and neurosphere suppressionHair matrix cell proliferation inhibition
Key molecular pathwayLIN28/Let-7 metabolic regulationPolyamine-dependent keratin synthesis
Clinical endpointRelapse-free survival in neuroblastomaReduced hair coarseness and growth velocity
Therapeutic magnitude52% risk reduction in relapse81% patients show improvement
Resistance mechanismsTbAAT6 transporter mutations (gambiense)None documented
Pharmacodynamic persistenceUp to 2 years maintenanceRequires continuous application

The compound's therapeutic dichotomy arises from tissue-specific expression of polyamine-dependent processes: while tumor cells undergo proliferative arrest due to polyamine depletion, hair follicles experience delayed anagen progression without permanent damage [1] [9]. This differential sensitivity underscores the precision of its biochemical targeting despite systemic enzyme inhibition.

Properties

CAS Number

96020-91-6

Product Name

Eflornithine Hydrochloride

IUPAC Name

2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride

Molecular Formula

C6H15ClF2N2O3

Molecular Weight

236.64 g/mol

InChI

InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2

InChI Key

FJPAMFNRCFEGSD-UHFFFAOYSA-N

SMILES

C(CC(C(F)F)(C(=O)O)N)CN.O.Cl

Synonyms

alpha Difluoromethyl Ornithine
alpha Difluoromethylornithine
alpha-Difluoromethyl Ornithine
alpha-Difluoromethylornithine
Difluoromethylornithine
DL alpha Difluoromethylornithine
DL-alpha-Difluoromethylornithine
Eflornithine
Eflornithine Hydrochloride
Eflornithine Monohydrochloride, Monohydrate
MDL 71,782 A
MDL-71,782 A
MDL71,782 A
Ornidyl
Ornithine, alpha-Difluoromethyl
RMI 71782
Vaniqa

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.